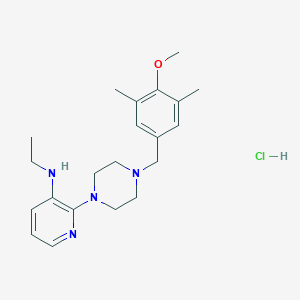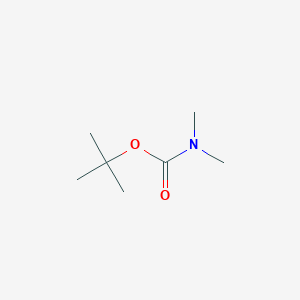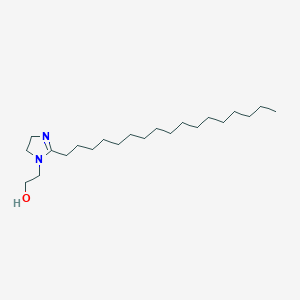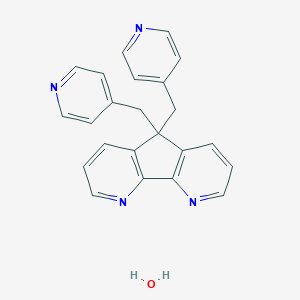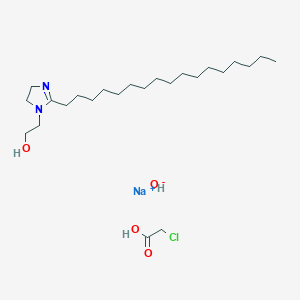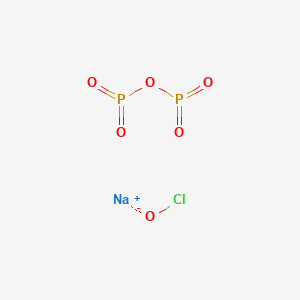
Trozin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trozin is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of Trozin is not fully understood, but it is believed to act on various cellular pathways, including the MAPK/ERK pathway, the NF-κB pathway, and the PI3K/Akt pathway. Trozin has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemische Und Physiologische Effekte
Trozin has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α. Trozin has also been shown to inhibit the activity of MMP-9, which is involved in the breakdown of extracellular matrix proteins. Additionally, Trozin has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Trozin has several advantages for lab experiments. It is stable under various conditions and has a low toxicity profile. However, Trozin has some limitations, including its low solubility in water and its limited availability.
Zukünftige Richtungen
There are several future directions for the use of Trozin in various fields. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Trozin has also been studied for its potential use in treating various cancers, including breast cancer and lung cancer. Additionally, Trozin has been studied for its potential use in treating viral infections, such as HIV and hepatitis C.
In conclusion, Trozin is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for the use of Trozin in various fields, including the treatment of neurodegenerative diseases, cancers, and viral infections.
Synthesemethoden
Trozin is synthesized through a specific method that involves the reaction between 1,2,3,4-tetrahydroisoquinoline and 2,4,6-trichlorobenzoyl chloride in the presence of an acid catalyst. This method results in the formation of Trozin, which is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Trozin has been studied extensively for its potential therapeutic applications in various fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Trozin has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
137915-09-4 |
|---|---|
Produktname |
Trozin |
Molekularformel |
ClNaO6P2 |
Molekulargewicht |
216.39 g/mol |
InChI |
InChI=1S/ClO.Na.O5P2/c1-2;;1-6(2)5-7(3)4/q-1;+1; |
InChI-Schlüssel |
ZHYUVXZDQKGRCB-UHFFFAOYSA-N |
Isomerische SMILES |
[O-]Cl.O=P(=O)OP(=O)=O.[Na+] |
SMILES |
[O-]Cl.O=P(=O)OP(=O)=O.[Na+] |
Kanonische SMILES |
[O-]Cl.O=P(=O)OP(=O)=O.[Na+] |
Andere CAS-Nummern |
137915-09-4 |
Synonyme |
Trozin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



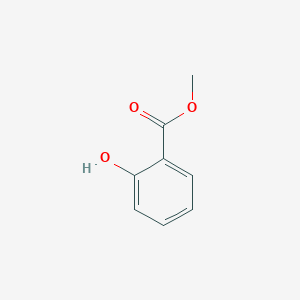
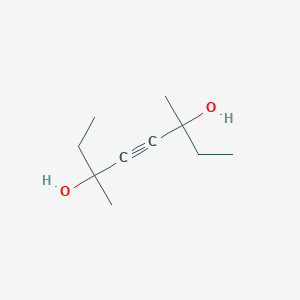
![Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt](/img/structure/B148160.png)
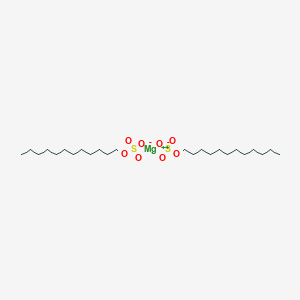
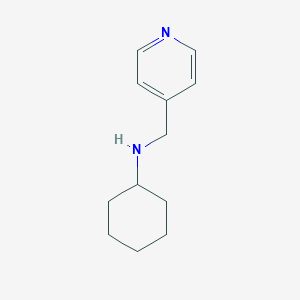
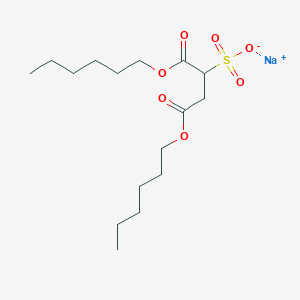
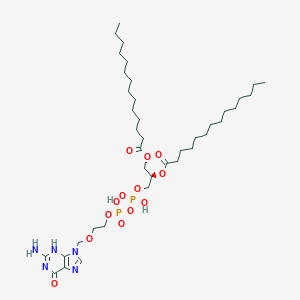
![2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol](/img/structure/B148172.png)
